molecular formula C11H14N2O3 B8361460 (2-Benzyloxy-propionyl)-urea

(2-Benzyloxy-propionyl)-urea

Cat. No.: B8361460
M. Wt: 222.24 g/mol
InChI Key: VQPBQFFSDGPGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Benzyloxy-propionyl)-urea is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-carbamoyl-2-phenylmethoxypropanamide

InChI

InChI=1S/C11H14N2O3/c1-8(10(14)13-11(12)15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,12,13,14,15)

InChI Key

VQPBQFFSDGPGDW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)N)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-benzyloxy-propionamide (Helv. Chim. Acta, 1971, 845-851) (26.6 mmol, 4.77 g) in acetonitrile (100 mL) at room temperature was added dropwise chlorosulfonyl isocyanate (26.6 mmol, 4.1 mL) in acetonitrile (20 mL). After 1 h the reaction was concentrated, then carefully quenched with water (20 mL) and allowed to stir at room temperature for 1 h. The precipitated solid was filtered, collected and air-dried to obtain (2-benzyloxy-propionyl)-urea (62%, 3.66 g); NMR 1.2 (d, 3H), 4.0 (t, 1H), 4.4 (dd, 2H), 7.3 (m, 5H), 7.7 (s, 1H), 10.0 (S, 1H). The above reaction conditions were followed to convert (2-benzyloxy-propionyl)-urea to 2-benzyloxy-N-ureidocarbonyl-propionamide, using the above compound, (2-benzyloxy-propionyl)-urea (16.5 mmol, 3.66 g), chlorosulfonyl isocyanate (28.8 mmol, 2.5 mL), and acetonitrile (80 mL). The yield of 2-benzyloxy-N-ureidocarbonyl-propionamide was 59% (2.56 g); NMR 1.4 (d, 3H), 4.2 (t, 1H), 4.6 (dd, 2H), 7.4 (m, 5H), 9.8 (s, 1H), 11.1 (s, 1H).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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